molecular formula C17H15Cl4N3OS B11706531 2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11706531
M. Wt: 451.2 g/mol
InChI Key: LBFIWAMUINBUBQ-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C18H18Cl3N3OS and a molecular weight of 430.787 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a thiourea group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate product. This intermediate is then reacted with 3-chlorophenyl isothiocyanate under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms and the thiourea group play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)-thioureido)ethyl)benzamide
  • 4-methyl-N-(2,2,2-trichloro-1-((3-pyridinylmethyl)amino)ethyl)benzamide

Uniqueness

Compared to similar compounds, 2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C17H15Cl4N3OS

Molecular Weight

451.2 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl4N3OS/c1-10-5-2-3-8-13(10)14(25)23-15(17(19,20)21)24-16(26)22-12-7-4-6-11(18)9-12/h2-9,15H,1H3,(H,23,25)(H2,22,24,26)

InChI Key

LBFIWAMUINBUBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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